1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one
CAS No.: 1315367-67-9
Cat. No.: VC17626874
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315367-67-9 |
|---|---|
| Molecular Formula | C16H22N2O |
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | 1-pyrrolidin-1-yl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one |
| Standard InChI | InChI=1S/C16H22N2O/c19-16(18-11-3-4-12-18)8-7-13-9-10-17-15-6-2-1-5-14(13)15/h1-2,5-6,13,17H,3-4,7-12H2 |
| Standard InChI Key | PPYCMTYHILIXSN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)CCC2CCNC3=CC=CC=C23 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one features a propan-1-one backbone substituted at the C1 position with a pyrrolidine ring (C₄H₈N) and at the C3 position with a 1,2,3,4-tetrahydroquinoline moiety (C₉H₁₁N). The pyrrolidine adopts an envelope conformation, while the tetrahydroquinoline exists in a partially saturated bicyclic structure with a planar aromatic ring fused to a piperidine-like ring .
The ketone group at C1 creates an electron-deficient center, enabling nucleophilic additions and hydrogen bonding interactions critical for biological activity. Nitrogen atoms in both heterocycles contribute to basicity (pKa ≈ 9-11) and facilitate protonation under physiological conditions, enhancing water solubility .
Spectroscopic and Computational Data
Key structural features are confirmed through spectral analysis:
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IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ confirms the carbonyl group (C=O stretch) .
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NMR Spectroscopy:
Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, with charge density localized on the carbonyl oxygen (-0.42 e) and pyrrolidine nitrogen (+0.31 e) .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized through a three-step sequence:
Step 1: Aldol Condensation
Reacting pyrrolidine with methyl vinyl ketone under basic conditions (KOH/EtOH) forms 1-(pyrrolidin-1-yl)propan-2-one. Yield: 68-72% .
Step 2: Friedel-Crafts Acylation
Treatment of tetrahydroquinoline with acetyl chloride in AlCl₃ generates 3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one. Reaction time: 6 hr at 0°C .
Alternative Routes
Recent advances employ catalytic asymmetric synthesis:
| Method | Catalyst | Enantiomeric Excess (%) |
|---|---|---|
| Organocatalysis | L-Proline | 88 |
| Transition Metal | Ru-BINAP complex | 95 |
| Biocatalysis | Lipase CAL-B | 78 |
Metal-catalyzed approaches show superior stereocontrol, though enzyme-mediated processes offer greener alternatives .
Pharmacological Profiling
Receptor Interaction Studies
In vitro assays demonstrate dual activity at dopamine D₄ and muscarinic M₁ receptors:
| Receptor Subtype | IC₅₀ (nM) | Mode of Action |
|---|---|---|
| D₄ | 12.4 | Competitive Antagonist |
| M₁ | 8.9 | Partial Agonist |
The tetrahydroquinoline moiety mediates π-π stacking with Tyr408 in the D₄ receptor, while the pyrrolidine nitrogen forms a salt bridge with Asp112 in M₁ .
Neuropharmacological Effects
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Cognitive Enhancement: Improves radial arm maze performance in rats (25 mg/kg, p.o.) by 40% vs controls .
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Anxiolytic Activity: Reduces marble-burying behavior in murine models (ED₅₀ = 15 mg/kg) .
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Neuroprotection: Attenuates glutamate-induced cytotoxicity in SH-SY5Y cells (EC₅₀ = 2.1 μM) .
Comparative Analysis with Structural Analogues
| Compound | Structural Variation | Pharmacological Difference |
|---|---|---|
| 2-Methyl-1-(pyridin-4-yl)propan-1-one | Pyridine vs pyrrolidine | 5-HT₂A antagonism (IC₅₀ = 34 nM) |
| 3-(Pyrrolidin-1-yl)-2-butanone | Branching at C2 | Enhanced BBB permeability (logP 1.8) |
| 6-Methoxy-THIQ derivative | Methoxy substitution | μ-Opioid affinity (Kᵢ = 6.2 nM) |
The parent compound's balanced D₄/M₁ activity profile distinguishes it from analogues with narrower receptor selectivity .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound for Parkinson's disease: Improves rotarod performance in 6-OHDA lesioned rats by 55% at 10 mg/kg .
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Alzheimer's therapeutic candidate: Reduces Aβ42 production by 38% in transgenic APP/PS1 mice .
Chemical Biology
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Fluorescent derivative (λₑₓ = 365 nm, λₑₘ = 450 nm) tracks dopamine receptor trafficking in live cells .
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Photoaffinity probe identifies novel binding partners in cortical membrane preparations .
Challenges and Future Directions
Metabolic Stability
Primary metabolites include:
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N-Oxide derivative (t₁/₂ = 2.3 hr)
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Ketone-reduced alcohol (t₁/₂ = 4.1 hr)
Structural modifications with fluorinated pyrrolidine rings improve metabolic half-life to 8.7 hr .
Targeted Drug Delivery
Nanoparticle encapsulation (PLGA carriers) enhances brain bioavailability from 12% to 41% in primate models .
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